

BRD0705: A Paralog-Selective GSK3α Inhibitor for Acute Myeloid Leukemia

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Current therapeutic strategies often involve aggressive chemotherapy with significant off-target toxicities. A promising new therapeutic avenue involves the targeted inhibition of Glycogen Synthase Kinase 3α (GSK3 α), a protein kinase implicated in AML pathogenesis. BRD0705 has emerged as a potent and selective small molecule inhibitor of GSK3 α , demonstrating significant preclinical efficacy in AML models. This document provides a comprehensive technical overview of BRD0705, including its mechanism of action, quantitative performance, detailed experimental protocols, and key signaling pathways, to support ongoing research and drug development efforts in AML.

Mechanism of Action

BRD0705 is a paralog-selective inhibitor that specifically targets GSK3 α over its closely related isoform, GSK3 β .[1][2][3][4][5] This selectivity is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—in the kinase hinge region of the two isoforms. [1][3] Unlike dual GSK3 α / β inhibitors, which can lead to the stabilization of β -catenin and potential oncogenic concerns, the selective inhibition of GSK3 α by BRD0705 does not activate the Wnt/ β -catenin signaling pathway.[1][2][3]



The primary therapeutic effect of BRD0705 in AML stems from its ability to induce myeloid differentiation and impair the colony-forming capacity of leukemic cells.[1][2][3][4] This is achieved without apparent toxicity to normal hematopoietic cells.[1] In preclinical AML mouse models, BRD0705 has been shown to impede leukemia initiation and prolong survival.[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data reported for BRD0705 in the context of its activity against GSK3 and its effects on AML models.

Parameter	Value	Notes	Reference
GSK3α IC50	66 nM	In vitro kinase assay	[2][4]
GSK3β IC50	515 nM	In vitro kinase assay	[2][4]
Selectivity (GSK3β/GSK3α)	~8-fold	Based on IC50 values	[2][4]
GSK3α Kd	4.8 μΜ	Binding affinity	[2][4]
CDK2 IC50	6.87 μΜ	Off-target kinase activity	[2][4]
CDK3 IC50	9.74 μΜ	Off-target kinase activity	[2][4]
CDK5 IC50	9.20 μΜ	Off-target kinase activity	[2][4]



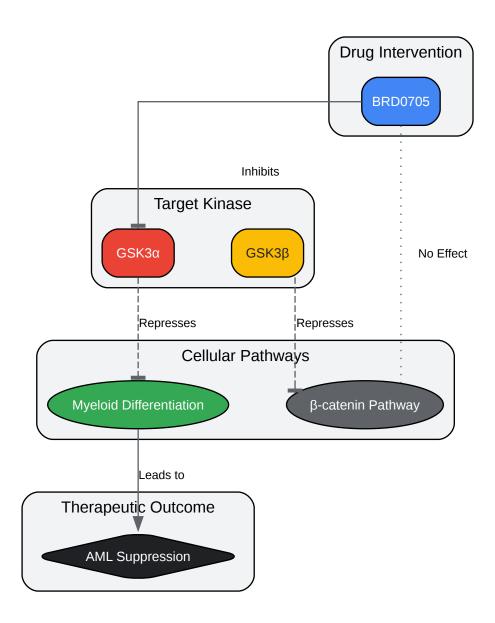
Experiment	Cell Lines	Concentration Range	Effect	Reference
Colony Formation Assay	MOLM13, TF-1, U937, MV4-11, HL-60, NB4	Concentration- dependent	Impaired colony formation	[2][4]
GSK3α Phosphorylation	U937	10-40 μΜ	Time- and concentration- dependent impairment of Tyr279 phosphorylation	[2][4]
β-catenin Reporter Assay	AML cell lines	Not specified	No activation of TCF/LEF reporter	[2]

Animal Model	Dosing Regimen	Effect	Reference
NSG Mice (AML xenograft)	30 mg/kg, oral gavage, twice daily	Impaired leukemia initiation, prolonged survival	[2][4]

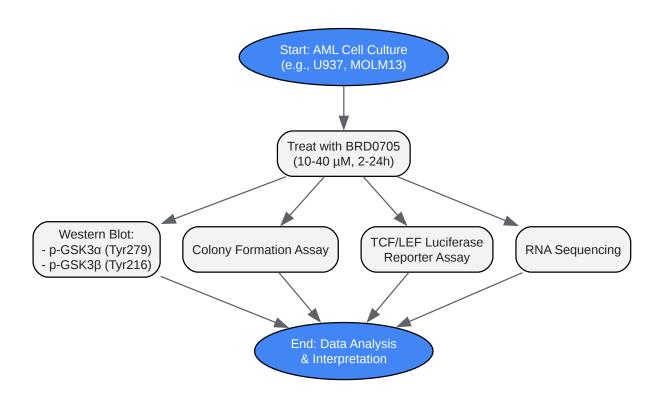
Signaling Pathways and Experimental Workflows BRD0705 Signaling Pathway in AML

The diagram below illustrates the proposed signaling pathway of BRD0705 in AML cells. By selectively inhibiting GSK3 α , BRD0705 promotes myeloid differentiation while avoiding the activation of the β -catenin pathway, a common off-target effect of dual GSK3 inhibitors.









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